molecular formula C10H8BrClF2O B14044918 1-Bromo-1-(2-chloro-4-(difluoromethyl)phenyl)propan-2-one

1-Bromo-1-(2-chloro-4-(difluoromethyl)phenyl)propan-2-one

Cat. No.: B14044918
M. Wt: 297.52 g/mol
InChI Key: FKPQVIKUAFJRRZ-UHFFFAOYSA-N
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Description

1-Bromo-1-(2-chloro-4-(difluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-1-(2-chloro-4-(difluoromethyl)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-chloro-4-(difluoromethyl)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-(2-chloro-4-(difluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

1-Bromo-1-(2-chloro-4-(difluoromethyl)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-chloro-4-(difluoromethyl)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the difluoromethyl group can enhance its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

  • 1-Bromo-2-chloro-4-(difluoromethyl)benzene
  • 1-Bromo-1-(2-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

Comparison: 1-Bromo-1-(2-chloro-4-(difluoromethyl)phenyl)propan-2-one is unique due to the presence of both bromine and chlorine atoms along with the difluoromethyl group. This combination of substituents can influence its reactivity and interactions with other molecules, making it distinct from similar compounds that may lack one or more of these functional groups.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H8BrClF2O

Molecular Weight

297.52 g/mol

IUPAC Name

1-bromo-1-[2-chloro-4-(difluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8BrClF2O/c1-5(15)9(11)7-3-2-6(10(13)14)4-8(7)12/h2-4,9-10H,1H3

InChI Key

FKPQVIKUAFJRRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)C(F)F)Cl)Br

Origin of Product

United States

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